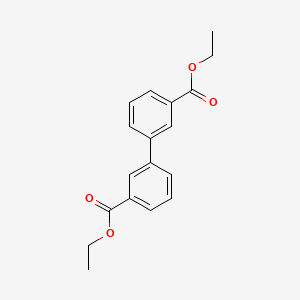

Diethyl biphenyl 3,3'-dicarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Diethyl biphenyl 3,3’-dicarboxylate is a chemical compound with the CAS Number: 303730-26-9 and a linear formula of C18H18O4 . It is a yellow to brown solid .

Molecular Structure Analysis

The molecular structure of Diethyl biphenyl 3,3’-dicarboxylate consists of a biphenyl core with two carboxylate ester groups attached at the 3 and 3’ positions . The molecule contains a total of 41 bonds, including 23 non-H bonds, 14 multiple bonds, 7 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, and 2 aromatic esters .Physical And Chemical Properties Analysis

Diethyl biphenyl 3,3’-dicarboxylate has a molecular weight of 298.34 g/mol . It is a yellow to brown solid .科学的研究の応用

Coordination Polymers and Catalytic Properties

Diethyl biphenyl 3,3'-dicarboxylate has been utilized in the synthesis of coordination polymers (CPs) which exhibit a wide range of structural diversity and interpenetration features. These CPs are formed through hydrothermal reactions involving metal(II) chlorides and specific linkers, leading to structures that range from molecular dimers to three-dimensional metal-organic frameworks. Notably, a Zn(II)-based CP demonstrated effective and recyclable heterogeneous catalytic properties for the Henry reaction, showcasing its potential in synthetic chemistry applications (Cheng et al., 2022).

Anticorrosion Properties

Derivatives of diethyl biphenyl 3,3'-dicarboxylate, specifically diethyl (phenylamino) methyl) phosphonate derivatives, have been studied for their anticorrosion properties on carbon steel in acidic media. These studies reveal that the structural positioning of functional groups significantly impacts the efficiency of these compounds as corrosion inhibitors. The research provides insights into the mechanisms of corrosion inhibition and the potential industrial applications of these derivatives in protective coatings (Moumeni et al., 2020).

Electrochromic Applications

Compounds based on diethyl biphenyl 3,3'-dicarboxylate have been explored for their electrochromic properties. For example, copolymerization with 3,4-ethylenedioxythiophene (EDOT) led to materials that exhibit multicolor electrochromic properties, essential for applications in camouflage and full-color electrochromic devices. This research highlights the potential of these materials in developing advanced electrochromic displays and devices (Algi et al., 2013).

Luminescence and Sensing Applications

Emissive biphenyl cyclometalated gold(III) diethyl dithiocarbamate complexes derived from diethyl biphenyl 3,3'-dicarboxylate have shown promising results in the field of luminescence. These complexes exhibit phosphorescence in the solid state and in low-temperature glasses, indicating their potential in luminescent materials and sensing applications. The research underscores the versatility of these complexes in the development of new luminescent materials (Nilakantan et al., 2016).

特性

IUPAC Name |

ethyl 3-(3-ethoxycarbonylphenyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O4/c1-3-21-17(19)15-9-5-7-13(11-15)14-8-6-10-16(12-14)18(20)22-4-2/h5-12H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGAIUEMEDFREBS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10477906 |

Source

|

| Record name | Diethyl biphenyl 3,3'-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10477906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl biphenyl 3,3'-dicarboxylate | |

CAS RN |

303730-26-9 |

Source

|

| Record name | Diethyl biphenyl 3,3'-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10477906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Chloro-2-methylfuro[3,2-c]pyridine](/img/structure/B1354778.png)